5-Methyl-2(5H)-furanone

Description

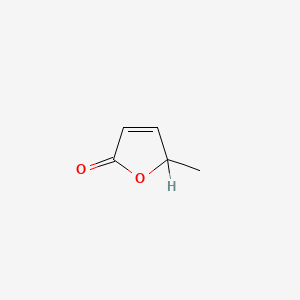

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUXFNVVSVEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014526 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 mg/mL at 15 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylfuran-2(5H)-one, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 5-Methyl-2(5H)-furanone from Levulinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-2(5H)-furanone, a valuable chemical intermediate, from the bio-based platform chemical, levulinic acid. The primary synthetic route involves a two-step process: the dehydration of levulinic acid to yield α-angelica lactone, followed by the isomerization of this intermediate to the desired product, β-angelica lactone (this compound). This document details various methodologies for achieving this transformation, including catalyst-free and catalyzed approaches, and provides in-depth experimental protocols and comparative quantitative data.

Reaction Pathway and Mechanism

The conversion of levulinic acid to this compound proceeds through an intramolecular condensation and dehydration to form the five-membered ring of α-angelica lactone. This endocyclic unsaturated lactone is then isomerized to the more thermodynamically stable exocyclic isomer, β-angelica lactone, which is this compound. The overall transformation can be catalyzed by acids or bases, or in some cases, achieved through thermal means.

Caption: Reaction pathway for the synthesis of this compound from levulinic acid.

Synthesis of α-Angelica Lactone from Levulinic Acid

The initial step in the synthesis is the conversion of levulinic acid to α-angelica lactone. Several methods have been developed for this dehydration and cyclization reaction, each with its own set of advantages and specific experimental conditions.

Catalyst-Free Reactive Distillation

This method involves the continuous distillation of levulinic acid under reduced pressure without the use of a catalyst. The simultaneous reaction and removal of the product and water byproduct drive the equilibrium towards the formation of α-angelica lactone.

Experimental Protocol:

A continuous distillation setup is charged with levulinic acid. The distillation is carried out at a pot temperature ranging from 150 to 175°C under a pressure of 17 to 50 mm of mercury absolute. The overhead distillate, comprising α-angelica lactone and water, is collected at a temperature below 120°C. The collected distillate is then subjected to phase separation to remove the water, yielding crude α-angelica lactone. Further purification can be achieved by fractional distillation. A conversion of up to 90% of the theoretical yield to alpha angelica lactone can be achieved with this method.[1] Less than 5% of the beta angelica lactone is formed under these conditions.[1]

Vapor-Phase Dehydration over Solid Acid Catalysts

Vapor-phase lactonization offers a continuous process for the synthesis of angelica lactones. This method utilizes solid acid catalysts in a fixed-bed reactor.

Experimental Protocol:

The reaction is performed in a fixed-bed down-flow glass reactor. The catalyst, such as SiO₂ or SiO₂-Al₂O₃, is placed in the catalyst bed and preheated. Levulinic acid is then fed into the top of the reactor at a specified liquid feed rate. The reaction is typically carried out at temperatures around 275°C. Operating under reduced pressure (e.g., ca. 5 kPa) has been shown to be effective in shifting the equilibrium towards the products, resulting in higher yields.[2][3] The liquid effluent is collected and analyzed to determine the conversion and yield. Over SiO₂, an angelica lactone yield of 87.5% can be achieved at a levulinic acid conversion of 95.3%.[2][3]

Liquid-Phase Dehydration with Acid Catalysts

This approach involves heating levulinic acid in the presence of an acid catalyst in the liquid phase, often under vacuum to facilitate the removal of water.

Experimental Protocol:

Levulinic acid is charged into a reaction flask along with a catalytic amount (1-10% by weight) of an inorganic liquid acid (e.g., sulfuric acid, phosphoric acid, hydrochloric acid) or a solid acid catalyst (e.g., SO₄²⁻/ZrO₂, ZSM-5 zeolite). The mixture is heated to a temperature between 100-150°C under a vacuum of 20-150 mmHg. The α-angelica lactone and water that are formed are continuously removed from the reaction system by distillation and subsequently condensed. The collected condensate is then purified, for instance, by fractional distillation under reduced pressure.[4]

Table 1: Comparison of Methods for the Synthesis of α-Angelica Lactone from Levulinic Acid

| Method | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Yield (%) |

| Catalyst-Free Reactive Distillation | None | 150-175 | 17-50 mmHg | - | up to 90 |

| Vapor-Phase Dehydration | SiO₂ | 275 | ~5 kPa | 95.3 | 87.5 |

| Liquid-Phase Dehydration | SO₄²⁻/ZrO₂ | 120 | 60 mmHg | - | ~93 (purity) |

Isomerization of α-Angelica Lactone to this compound (β-Angelica Lactone)

The final step is the isomerization of the α-isomer to the desired β-isomer. This is typically achieved through base catalysis.

Base-Catalyzed Isomerization

Triethylamine is an effective base for catalyzing the isomerization of α-angelica lactone. The process involves heating the α-lactone with a catalytic amount of the base, followed by purification.

Experimental Protocol:

To a two-neck flask equipped with a condenser and a magnetic stirrer, α-angelica lactone is added, followed by triethylamine (e.g., 5 mol%). The mixture is heated to 100°C under an inert atmosphere. The progress of the isomerization is monitored by techniques such as ¹H-NMR. Once the desired ratio of β- to α-angelica lactone is achieved (e.g., 90:10), the condenser is replaced with a distillation head. Subsequent vacuum distillation allows for the separation of the isomers, yielding a mixture enriched in the β-isomer.[5] This mixture can be used directly for subsequent reactions or further purified. An 88% yield of a 90:10 mixture of β- and α-angelica lactone can be obtained on a large scale.[5]

Experimental Workflow

The general workflow for the synthesis of this compound from levulinic acid involves the initial dehydration and cyclization of the starting material, followed by the isomerization of the resulting intermediate.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from levulinic acid is a robust and versatile process. The initial dehydration of levulinic acid to α-angelica lactone can be achieved through several efficient methods, including catalyst-free reactive distillation, vapor-phase dehydration over solid acid catalysts, and liquid-phase acid-catalyzed dehydration. The subsequent base-catalyzed isomerization to the desired β-isomer is a high-yielding step. The choice of method for the initial dehydration will depend on the desired scale of production, available equipment, and catalyst preference. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Sequential Enzymatic Conversion of α‐Angelica Lactone to γ‐Valerolactone through Hydride‐Independent C=C Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3450567A1 - Process for the preparation of (r)-beta-angelica lactone from alpha-angelica lactone employing ene-reductases - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00338G [pubs.rsc.org]

Spectroscopic Profile of 5-Methyl-2(5H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2(5H)-furanone (CAS No. 591-11-7), a valuable chiral building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by data from various spectroscopic methods. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.44 | dd | 5.7, 1.5 | H-4 |

| 6.02 | dd | 5.7, 2.1 | H-3 |

| 5.05 - 4.95 | m | - | H-5 |

| 1.45 | d | 6.6 | CH₃ |

Spectroscopic data obtained from a publication by Thieme Connect[1].

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-2 (C=O) |

| 155.0 | C-4 |

| 121.0 | C-3 |

| 80.5 | C-5 |

| 20.0 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~1750 | Strong | C=O stretch (α,β-unsaturated γ-lactone) |

| ~1640 | Medium | C=C stretch |

| ~3000-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1200-1000 | Strong | C-O stretch (ester) |

Note: A specific experimental IR peak list for this compound was not found in the primary spectral databases. The provided data represents typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 45 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - CH₃]⁺ |

| 55 | 80 | [M - CH₃ - CO]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Ionization: In the ion source, subject the sample to electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Biological Versatility of 2(5H)-Furanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2(5H)-furanone core, a five-membered unsaturated γ-lactone ring, represents a privileged scaffold in medicinal chemistry. Found in a variety of natural products and readily accessible through synthetic routes, derivatives of 2(5H)-furanone exhibit a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive overview of the principal pharmacological properties of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways are visualized to elucidate their mechanisms of action.

Anticancer Activity

2(5H)-furanone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and arrest of the cell cycle at critical checkpoints.[3][4]

Quantitative Cytotoxicity Data

The in vitro efficacy of various 2(5H)-furanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against several cancer cell lines is presented in Table 1.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Mechanistic Findings |

| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest.[5] |

| 4-Biphenylamino-5-halo-2(5H)-furanone (3j) | MCF-7 (Breast) | 11.8 | Induces G2/M phase cell cycle arrest. |

| 5-(3-Nitrobenzylidene)-2(5H)-furanone (21) | Multiple cell lines | Potent | Introduction of a nitro group enhances cytotoxicity.[6] |

| Dithiocarbamate with 2(5H)-furanone-piperazine | HeLa (Cervical) | 0.06 ± 0.01 | Downregulation of survivin and activation of caspase-3.[7] |

| Dithiocarbamate with 2(5H)-furanone-piperazine | SMMC-7721 (Liver) | 0.006 ± 0.04 | Downregulation of survivin and activation of caspase-3.[7] |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver) | 0.002 | - |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF7 (Breast) | 0.002 | - |

| 5-Arylated 2(5H)-furanones | MAC 13/16 (Colon) | 30-50 | -[8] |

| p-Methoxy-derivative pyridazinone (9b) | MAC 13 (Colon) | 17 | Improved antineoplastic properties compared to furanone precursor.[8] |

| p-Methoxy-derivative pyridazinone (9b) | MAC 16 (Colon) | 11 | Improved antineoplastic properties compared to furanone precursor.[8] |

Mechanisms of Anticancer Action

Several 2(5H)-furanone derivatives trigger programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This process is characterized by the activation of key initiator and executioner caspases. Specifically, the activation of caspase-9, a key initiator caspase in the mitochondrial pathway, has been observed, leading to the subsequent activation of the executioner caspase, caspase-3.[6][7][9] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Certain 2(5H)-furanone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition phase.[4][10] This arrest prevents the cells from entering mitosis, thereby inhibiting their division and propagation. The molecular mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex that is essential for the G2/M transition.

Antimicrobial and Anti-biofilm Activity

2(5H)-furanone derivatives, particularly halogenated variants, are well-documented for their potent antimicrobial and anti-biofilm properties.[11] They are of significant interest as potential alternatives or adjuncts to conventional antibiotics, especially in the context of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. The Minimum Biofilm Preventing Concentration (MBPC) is also a key parameter.

| Compound/Derivative | Microorganism | Activity | Concentration (µg/mL) |

| F105 (sulfonyl and l-menthol moiety) | Staphylococcus aureus | MIC | 10 |

| F105 (sulfonyl and l-menthol moiety) | Staphylococcus aureus | MBC | 40 |

| Compound 26 (sulfonyl and l-borneol moiety) | Staphylococcus aureus | MIC | 8 |

| Compound 26 (sulfonyl and l-borneol moiety) | Bacillus subtilis | MIC | 8 |

| F131 (l-borneol moiety) | Staphylococcus aureus | MIC | 8-16 |

| F131 (l-borneol moiety) | Candida albicans | MIC | 32-128 |

| F131 (l-borneol moiety) | S. aureus & C. albicans mixed biofilm | MBPC | 8-16 |

| Thio-derivatives (F12, F15, F94) | Bacillus subtilis | Biofilm Repression | 10[12][13][14] |

| 2(5H)-Furanone | Aeromonas hydrophila | MIC | ≥ 1000 |

| 2(5H)-Furanone | Chromobacterium violaceum CV026 | MIC | ≥ 1000 |

Mechanisms of Antimicrobial Action

A primary mechanism of action for many 2(5H)-furanone derivatives against Gram-negative bacteria is the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Halogenated furanones are structural mimics of N-acyl homoserine lactone (AHL) signaling molecules and can interfere with QS signaling pathways.[15]

Against Gram-positive bacteria such as Staphylococcus aureus, some 2(5H)-furanone derivatives, like F105, employ a different strategy. They penetrate the bacterial cell and induce the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[15]

Anti-inflammatory Activity

Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[16]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of 2(5H)-furanone derivatives is often evaluated by their ability to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).

| Compound/Derivative | Enzyme Target | IC50 | Selectivity |

| DFU | Human COX-2 | 41 ± 14 nM | >1000-fold vs COX-1[1] |

| DFU | Human COX-1 | >50 µM | -[1] |

| PKD-P14 | Human COX-2 | 5.3 µM | Selective over COX-1[11] |

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many 2(5H)-furanone derivatives is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are crucial for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid. By inhibiting these enzymes, 2(5H)-furanone derivatives can effectively reduce the inflammatory response.[15][16]

Experimental Protocols

MTT Cytotoxicity Assay

Objective: To determine the concentration of a 2(5H)-furanone derivative that inhibits cell growth by 50% (IC50).

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

2(5H)-furanone derivative stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2(5H)-furanone derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-treated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 2(5H)-furanone derivative against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

2(5H)-furanone derivative stock solution

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the 2(5H)-furanone derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a 2(5H)-furanone derivative.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

2(5H)-furanone derivative suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Pletismometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: control (vehicle), standard (reference drug), and test groups (different doses of the 2(5H)-furanone derivative).

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at different time points. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.[1][3]

Conclusion

The 2(5H)-furanone scaffold is a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data, mechanistic insights, and experimental protocols serve as a valuable resource for researchers and drug development professionals working in these fields. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to translate the therapeutic potential of 2(5H)-furanone derivatives into clinical applications.

References

- 1. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccij-online.org [ccij-online.org]

- 4. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Furanodiene induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Methyl-2(5H)-furanone for Researchers and Drug Development Professionals

An in-depth overview of the commercial landscape, synthesis, analysis, and biological activity of 5-Methyl-2(5H)-furanone, a versatile lactone with significant potential in chemical synthesis and as a modulator of bacterial signaling.

Introduction

This compound, also known as β-angelica lactone, is a five-membered unsaturated lactone with the chemical formula C₅H₆O₂.[1] This compound and its derivatives are of significant interest to researchers in various fields, including organic synthesis, drug discovery, and materials science. Its utility as a versatile chemical intermediate stems from its reactive α,β-unsaturated carbonyl system and the presence of a chiral center at the C5 position in its enantiomeric forms.[2]

In the realm of drug development, 2(5H)-furanone derivatives have garnered considerable attention for their biological activities, most notably as inhibitors of bacterial quorum sensing (QS).[3][4][5] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. By interfering with these signaling pathways, furanone-based compounds offer a promising anti-virulence strategy to combat bacterial infections, potentially circumventing the development of traditional antibiotic resistance.[3][4]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing the commercial availability of this compound, methods for its synthesis and analysis, and an exploration of its biological activities, with a focus on its role as a quorum sensing inhibitor.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered at different purity levels and in various quantities. Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 2-Methyl-2H-furan-5-one | 591-11-7 | 95% | Custom |

| BioCrick | 5-Methyl-5H-furan-2-one | 591-11-7 | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg |

| Simson Pharma Limited | 5-Hydroxy-4-methyl-2(5H)-furanone | 40834-42-2 | Custom Synthesis | Custom |

| Pharmaffiliates | 5-Hydroxy-4-methyl-2(5H)-furanone | 40834-42-2 | N/A | Custom |

| Omsynth Lifesciences | 5-Hydroxy-4-methyl-2(5H)-furanone | 40834-42-2 | 98.90% | In-stock |

| TCI Chemicals | 5-Hydroxy-3-methyl-2(5H)-furanone | 931-23-7 | >95.0% (GC) | 200mg, 1g |

| Chemical Bull | 5-Ethyl-3-Hydroxy-4-Methyl-2(5H)-Furanone | 698-10-2 | N/A | Custom |

| IndiaMART (Merck) | 5 Ethyl 3 Hydroxy 4 Methyl 2(5H) Furanone | 698-10-2 | 97% | Custom |

Note: The table includes derivatives of this compound to provide a broader view of commercially available related structures. Purity and availability are subject to change and should be confirmed with the respective supplier. Many suppliers offer Certificates of Analysis (CoA) upon request, which provide lot-specific data on purity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are compiled from various sources and may vary slightly depending on the experimental conditions and purity of the sample.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [1][6] |

| Molecular Weight | 98.10 g/mol | [6][7] |

| CAS Number | 591-11-7 | [1] |

| Appearance | Liquid | [6] |

| Melting Point | < -17 °C | [6] |

| Boiling Point | 209 °C | [6][8] |

| Density | 1.081 g/cm³ at 20.44 °C | [6] |

| Refractive Index | 1.459 | [6] |

| Water Solubility | 50 mg/mL at 15 °C | [6] |

| logP | 0.6 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the synthesis of related furanone structures, which can be adapted by skilled chemists for the target molecule.

Protocol 1: Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone[11]

This method describes a one-pot synthesis from glyoxylic acid hydrate and propionaldehyde.

Materials:

-

Glyoxylic acid hydrate

-

Ethanol or Methanol

-

Morpholine

-

Propionaldehyde

-

Hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve glyoxylic acid hydrate (0.5 mol) in 200 ml of ethanol in a reaction flask.

-

Cool the solution to 0 °C with stirring.

-

Slowly add morpholine (1.0 mol) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Add propionaldehyde to the reaction mixture and allow the reaction to proceed.

-

Concentrate the reaction solution under reduced pressure.

-

Add hydrochloric acid solution to the concentrated residue and allow it to react.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried solution to obtain the crude product.

-

Purify the crude product by vacuum distillation (120-150 °C / 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone.

Protocol 2: Synthesis of 3-Methyl-2(5H)-furanone from 2(5H)-Furanone[12]

This protocol involves the methylation of a furanone precursor.

Materials:

-

2(5H)-Furanone

-

Phosphoryl chloride

-

Ethyldiisopropylamine

-

Methylene chloride

-

Furyl tetramethyldiamidophosphate

-

Butyllithium (2.51 M in hexane)

-

Methyl iodide

-

Tetrahydrofuran (THF)

-

Formic acid

-

Benzene

-

Ethyl acetate

-

Sodium chloride-sodium carbonate solution

-

Magnesium sulfate

Procedure:

-

Preparation of Furyl Phosphorodichloridate:

-

In a 1-L flask protected from moisture, charge 2(5H)-furanone (0.5 mol), phosphoryl chloride (0.55 mol), and 100 mL of methylene chloride.

-

Add a solution of ethyldiisopropylamine (0.5 mol) in 60 mL of methylene chloride dropwise over 4 hours at ambient temperature.

-

Stir the resulting mixture overnight (12 hours).

-

-

Formation of Furyl Tetramethyldiamidophosphate: (Details of this intermediate step can be found in the original literature).

-

Methylation:

-

To a solution of furyl tetramethyldiamidophosphate (50 mmol) in 90 mL of THF, chilled to -75 °C, add butyllithium (55 mmol) at a rate that maintains the temperature below -60 °C.

-

After 10 minutes at -75 °C, add methyl iodide (63 mmol) in 20 mL of THF, keeping the temperature below -55 °C.

-

-

Hydrolysis and Work-up:

-

Add 20 mL of 98-100% formic acid to the reaction mixture at 25 °C and stir until bubbling ceases (30-40 min).

-

Add 50 mL of benzene and remove excess formic acid on a rotary evaporator.

-

To the residue, add 50 mL of ethyl acetate and 30 mL of a sodium chloride-sodium carbonate solution.

-

Separate the organic phase and wash it twice with the salt solution.

-

Extract the combined aqueous phases once with 50 mL of ethyl acetate.

-

Combine the organic phases, dry over magnesium sulfate, and remove the solvent.

-

Distill the product to obtain 3-methyl-2(5H)-furanone.

-

Analytical Methods and Experimental Protocols

Accurate characterization and quantification of this compound are crucial for research and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol 3: ¹H and ¹³C NMR Spectroscopic Analysis[13][14]

Instrumentation:

-

Bruker AVANCE 400 Fourier-transform spectrometer (or equivalent)

-

5 mm probe

Sample Preparation:

-

Dissolve the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR: Acquire spectra at 400.132 MHz.

-

¹³C NMR: Acquire spectra at 100.623 MHz.

Representative Spectral Data for a Furanone Derivative (5-Hydroxymethyl-2(5H)-furanone): [9]

-

¹³C NMR (CDCl₃, 100.623 MHz): δ 173.52 (C=O), 153.97 (CH), 122.86 (CH), 84.31 (CH), 62.18 (CH₂)

-

¹H NMR (CDCl₃, 400.132 MHz): (Specific chemical shifts and coupling constants would be determined from the spectrum).

Protocol 4: GC-MS Analysis of Furanones in a Food Matrix[15]

This protocol provides a general workflow for the analysis of furanone derivatives in complex matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

DB-5ms column (or equivalent).

Sample Preparation (QuEChERS-like approach for food samples):

-

Homogenize a representative sample.

-

Mix 4 g of the sample in a 50 mL centrifuge tube with ceramic beads, 10 mL of water, and 10 mL of acetonitrile.

-

Shake for 10 minutes.

-

Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃citrate dihydrate, and 0.5 g Na₂H citrate sesquihydrate.

-

Shake for 10 minutes and centrifuge at 2500g for 5 minutes.

-

Perform dispersive solid-phase extraction (dSPE) for cleanup using an appropriate sorbent.

-

Transfer the final extract into a GC vial for analysis.

GC-MS Conditions:

-

Injection: 1 µL splitless at 260 °C.

-

Carrier Gas: Helium at a constant flow of 0.9 mL/min.

-

Oven Temperature Program: 50 °C for 2 min, then ramp at 30 °C/min to 85 °C, then 5 °C/min to 95 °C, and finally 30 °C/min to 265 °C, hold for 5 min.

-

MS Detection: Use appropriate scan or selected ion monitoring (SIM) mode for the target analytes.

Biological Activity: Quorum Sensing Inhibition

A significant area of research for 2(5H)-furanone derivatives is their ability to interfere with bacterial quorum sensing (QS), a key regulatory system for virulence in many pathogenic bacteria.

Mechanism of Action: Targeting the LasR Receptor

In the opportunistic pathogen Pseudomonas aeruginosa, the las quorum sensing system is a primary regulator of virulence. The transcriptional regulator, LasR, is activated upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3][10] Halogenated furanones, which are structural analogs of the acyl-homoserine lactone (AHL) signaling molecules, can act as antagonists to the LasR receptor.[3][10]

Molecular docking and dynamics simulations suggest that furanone derivatives can bind to the ligand-binding domain of LasR.[10] This binding can occur in a manner that either competitively inhibits the binding of the native autoinducer or induces a conformational change in the LasR protein that renders it inactive.[4] This prevents the dimerization of LasR and its subsequent binding to promoter DNA, thereby downregulating the expression of virulence genes.[11]

The following diagram illustrates the proposed mechanism of quorum sensing inhibition by furanone derivatives targeting the LasR system in P. aeruginosa.

Caption: Quorum sensing inhibition by a this compound derivative.

The following diagram illustrates a simplified experimental workflow for evaluating the quorum sensing inhibitory activity of a furanone compound.

Caption: Workflow for assessing quorum sensing inhibition.

Conclusion

This compound and its derivatives are valuable compounds for researchers and drug development professionals. Their commercial availability, coupled with established synthetic and analytical methodologies, provides a solid foundation for further exploration. The most compelling aspect of these molecules lies in their biological activity as quorum sensing inhibitors. By targeting bacterial communication pathways, furanones represent a promising avenue for the development of novel anti-virulence therapies that may help to address the growing challenge of antibiotic resistance. This technical guide serves as a starting point for researchers interested in harnessing the potential of these fascinating heterocyclic compounds.

References

- 1. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. | Semantic Scholar [semanticscholar.org]

- 6. echemi.com [echemi.com]

- 7. 2(5H)-Furanone, 5-methyl- (CAS 591-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Discovery and Scientific Journey of Angelica Lactones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angelica lactones, a class of bioactive compounds primarily found in plants of the Angelica genus, have a rich history rooted in traditional medicine and have emerged as significant molecules in modern chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of angelica lactones. It details their initial isolation and characterization, presents key physicochemical properties in a structured format, and offers in-depth experimental protocols for their extraction and synthesis. Furthermore, this guide elucidates the molecular signaling pathways modulated by these compounds, offering valuable insights for researchers in drug discovery and development.

A Historical Perspective: From Traditional Use to Chemical Identification

The story of angelica lactones is intertwined with the long-standing use of Angelica species in traditional medicine across Asia and Europe for a variety of ailments. However, the scientific journey to identify the specific bioactive constituents of these plants began in the late 19th century.

The initial discovery of the basic angelica lactone structure can be traced back to the work of German chemist Ludwig Wolff in 1885.[1] His research on levulinic acid, a compound derivable from biomass, led to the synthesis and characterization of what we now know as α-angelica lactone and β-angelica lactone.[1] Further structural elucidation was carried out by Johannes Thiele in 1901, solidifying the chemical identity of these fundamental lactone structures.[1]

A significant milestone in the history of naturally occurring angelica lactones was the isolation and identification of (Z)-ligustilide from Angelica sinensis (Dong Quai), a plant revered in traditional Chinese medicine. While the exact date of its first isolation is not pinpointed in the readily available literature, research in the mid to late 20th century focused on identifying the active principles of this medicinal plant, leading to the characterization of ligustilide and other related phthalide lactones.[2][3] This discovery was pivotal, as it linked a specific chemical entity to the observed therapeutic effects of the plant, paving the way for mechanistic studies.

Physicochemical Properties of Key Angelica Lactones

For ease of comparison, the quantitative data for the most well-studied angelica lactones, α-angelica lactone and β-angelica lactone, are summarized below.

| Property | α-Angelica Lactone | β-Angelica Lactone | (Z)-Ligustilide |

| CAS Number | 591-12-8[4][5][6] | 591-11-7 | 4431-01-0[7] |

| Molecular Formula | C₅H₆O₂[4][5][6] | C₅H₆O₂ | C₁₂H₁₄O₂[7] |

| Molar Mass | 98.10 g/mol [4][5][6] | 98.10 g/mol | 190.24 g/mol [7] |

| Appearance | Colorless to light yellow liquid or volatile needles[1] | Colorless liquid[1] | Neat oil |

| Melting Point | 18 °C[1] | -17 °C[1] | Not specified |

| Boiling Point | 55-56 °C at 12 mmHg[1] | 208-209 °C at 751 mmHg[1] | Not specified |

| Density | 1.084 g/cm³ at 20 °C[1] | 1.076 g/cm³ at 20 °C[1] | Not specified |

| Solubility in Water | 1 g / 20 mL at 15 °C[1] | Soluble[1] | Not specified |

| Refractive Index (nHe20) | 1.4476[1] | 1.4603[1] | Not specified |

Experimental Protocols

This section provides detailed methodologies for the isolation of a naturally occurring angelica lactone, (Z)-ligustilide, and the chemical synthesis of α- and β-angelica lactones.

Isolation of (Z)-Ligustilide from Angelica sinensis

This protocol is based on established solvent extraction and chromatographic techniques.[8][9]

Materials:

-

Dried roots of Angelica sinensis

-

Petroleum ether (60-90 °C boiling range)

-

Acetone

-

Ethyl acetate

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Ultrasonic bath

-

Standard laboratory glassware

Procedure:

-

Grinding and Soaking: Grind the dried Angelica sinensis roots into a fine powder. Weigh 120 g of the powder and soak it in 1.1 L of petroleum ether (60-90 °C) at room temperature for 2.5 hours.[8]

-

Ultrasonic Extraction: Place the mixture in an ultrasonic bath and extract four times, for 30 minutes each time.[8]

-

Filtration and Concentration: After each extraction, filter the mixture and combine the filtrates. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a paste-like extract.[8]

-

Silica Gel Column Chromatography: Pack a silica gel column with petroleum ether. Dissolve the crude extract in a minimal amount of petroleum ether and load it onto the column.

-

Elution: Elute the column with a solvent system of petroleum ether:acetone (100:0.5).[8]

-

Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC with a mobile phase of petroleum ether:ethyl acetate (10:1).[8]

-

Isolation and Purification: Combine the fractions containing (Z)-ligustilide (identified by comparison with a standard or by spectroscopic methods) and concentrate them under reduced pressure to yield the purified compound.

References

- 1. Angelica Lactone [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and identification of the ligustilide compounds from the root of Angelica sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-Angelicalactone, 98% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. Ligustilide | C12H14O2 | CID 5319022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]

- 9. Method for separating and extracting ligustilide from radices levistici - Eureka | Patsnap [eureka.patsnap.com]

The Core of Strawberry Aroma: An In-depth Technical Guide to Furanone Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of furanones in plants, with a primary focus on the well-characterized pathway of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key aroma compound in strawberries and other fruits. This document details the metabolic pathways, key enzymes, and experimental protocols for the analysis of these commercially important flavor compounds.

Introduction to Furanones in Plants

Furanones are a class of heterocyclic organic compounds that contribute significantly to the flavor and aroma of many fruits, particularly strawberries. The most notable among these is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as HDMF or Furaneol®, which imparts a characteristic sweet, caramel-like, and fruity aroma. Its methoxy derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane), also plays a crucial role in the overall flavor profile. Understanding the biosynthetic pathways of these compounds is of great interest for the food and fragrance industries, as well as for plant scientists and researchers in drug development exploring natural product synthesis.

The Biosynthesis Pathway of HDMF in Strawberry (Fragaria x ananassa)

The biosynthesis of HDMF in strawberries has been the subject of extensive research. While the complete enzymatic cascade is not fully elucidated, significant progress has been made in identifying the key precursors, intermediates, and the final enzymatic step. The pathway originates from sugar metabolism.

Precursor Molecules

Radiotracer studies have identified carbohydrates as the primary precursors for HDMF biosynthesis.[1] Specifically, D-fructose-1,6-diphosphate has been shown to have the highest incorporation rate into the furanone structure, making it the most likely natural progenitor in fruit.[1] Some studies also suggest that D-fructose 6-phosphate is a key precursor, with its presence in the incubation medium leading to a significant increase in furanone content in strawberries.[2]

The Undetermined Enzymatic Steps

The conversion of D-fructose-1,6-diphosphate to the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), involves a series of enzymatic steps that are not yet fully characterized.[3] This part of the pathway remains an active area of research.

The Final and Rate-Limiting Step

The final step in HDMF biosynthesis is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by the enzyme enone oxidoreductase (EO) , which was initially identified as a quinone oxidoreductase (QR) and is denoted as FaEO or FaQR in Fragaria x ananassa.[4] This enzyme utilizes NAD(P)H as a cofactor to produce HDMF.[5][6]

Further Metabolism of HDMF

Once synthesized, HDMF can be further metabolized in the plant. In strawberries, it can be methylated to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT).[1] HDMF can also be stabilized through glucosylation by an as-yet-unknown glucosyltransferase.[1][7]

Quantitative Data on Furanone Biosynthesis

The concentration of furanones and their precursors can vary significantly depending on the plant species, cultivar, and developmental stage of the fruit.

Table 1: Concentration of HDMF and DMMF in Various Strawberry Cultivars

| Cultivar | HDMF (µg/g fresh weight) | DMMF (µg/g fresh weight) | Reference |

| Oso Grande (overripe) | 37.05 | - | [8] |

| I-101 (overripe) | - | 23.5 | [8] |

| 'Totem' | >13,000 µg/kg | - | |

| 'Pinnacle' | >13,000 µg/kg | - | |

| Control Fruit (unspecified) | - | Ratio HDMF:DMMF = 68:32 | [3] |

| FaOMT AS-lines | - | Ratio HDMF:DMMF = 99:1 | [3] |

Table 2: Effect of Precursor Feeding on Furanone Content in Strawberries

| Precursor Added | Increase in Furaneol Content (%) | Increase in Furaneol Glucoside Content (%) | Reference |

| D-fructose | 42.6 | 26.3 | [2] |

| D-fructose 6-phosphate | 125 (total furanones) | - | [2] |

Experimental Protocols

Extraction and Quantification of Furanones from Plant Material

This protocol details a common method for the extraction and analysis of furanones from strawberry fruit using gas chromatography-mass spectrometry (GC-MS).

4.1.1. Materials

-

Strawberry fruit tissue

-

Liquid nitrogen

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., 2-methyl-4-heptanone)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

4.1.2. Extraction Procedure

-

Freeze a known weight of strawberry tissue (e.g., 10 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add a known amount of internal standard.

-

Add dichloromethane (e.g., 20 mL) and homogenize the mixture for 1-2 minutes.

-

Centrifuge the homogenate at a low speed (e.g., 3000 rpm) for 10 minutes to separate the organic and aqueous phases.

-

Carefully collect the organic (lower) phase.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

4.1.3. GC-MS Analysis

-

Injector: Set to splitless mode at a temperature of 250 °C.

-

Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 35-350.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

4.1.4. Quantification

-

Identify HDMF and DMMF based on their retention times and mass spectra compared to authentic standards.

-

Quantify the compounds by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of the standards.

Enzyme Assay for Fragaria x ananassa Enone Oxidoreductase (FaEO)

This protocol describes a method to determine the enzymatic activity of FaEO in converting its substrate HMMF to HDMF.

4.2.1. Materials

-

Crude or purified FaEO enzyme extract from strawberry fruit.

-

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) substrate.

-

NADPH or NADH as a cofactor.

-

Phosphate buffer (100 mM, pH 7.0).

-

Quenching solution (e.g., 1 M HCl or ethyl acetate).

-

GC-MS for product analysis.

4.2.2. Enzyme Extraction

-

Homogenize ripe strawberry fruit in a suitable extraction buffer (e.g., phosphate buffer with polyvinylpolypyrrolidone - PVPP).

-

Centrifuge the homogenate to remove cell debris.

-

(Optional) Partially purify the enzyme using techniques such as ammonium sulfate precipitation and column chromatography.

4.2.3. Enzyme Assay Procedure

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (to a final volume of, e.g., 500 µL).

-

NAD(P)H (final concentration, e.g., 1 mM).

-

Enzyme extract (a specific amount of protein, e.g., 10-50 µg).

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 5 minutes.

-

Initiate the reaction by adding the HMMF substrate (final concentration, e.g., 0.5 mM).

-

Incubate the reaction for a specific duration (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding the quenching solution.

-

Extract the product (HDMF) with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted product by GC-MS as described in section 4.1.3 to identify and quantify the formation of HDMF.

-

Run a control reaction without the enzyme extract to account for any non-enzymatic conversion.

Visualizations

Biosynthesis Pathway of HDMF

Caption: Proposed biosynthesis pathway of HDMF and its derivatives in strawberry.

Experimental Workflow for Furanone Analysis

Caption: General experimental workflow for the analysis of furanones in plants.

Experimental Workflow for FaEO Enzyme Assay

Caption: Experimental workflow for the FaEO enzyme assay.

References

- 1. Formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone by Zygosaccharomyces rouxii: identification of an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives: analysis, synthesis and biosynthesis—a review [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. Chemical formation of 4-hydroxy-2,5-dimethyl-3[2H]-furanone from D-fructose 1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 5-Methyl-2(5H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Methyl-2(5H)-furanone, a heterocyclic organic compound. The determination of its chemical structure relies on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the expected data from these analyses, provides standardized experimental protocols, and outlines the logical workflow for its structural determination.

Physicochemical Properties and Spectroscopic Data

This compound has the molecular formula C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol .[1][2] It is also known by several synonyms, including β-Angelica lactone and 4-Hydroxy-2-pentenoic acid γ-lactone.[3][4] The structural elucidation is primarily achieved through the interpretation of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.15 | dd | J = 5.7, 1.8 Hz | 1H |

| H-4 | ~7.45 | dd | J = 5.7, 2.5 Hz | 1H |

| H-5 | ~4.90 | m | - | 1H |

| CH₃-5 | ~1.45 | d | J = 6.5 Hz | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 (C=O) | ~173.0 | Quaternary (absent) |

| C-3 | ~122.0 | CH (positive) |

| C-4 | ~155.0 | CH (positive) |

| C-5 | ~78.0 | CH (positive) |

| CH₃-5 | ~21.0 | CH₃ (positive) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is available in the NIST database.[1][3]

Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)

| m/z | Proposed Fragment |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 55 | [M - C₂H₃O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated lactone) | ~1750-1780 | Strong |

| C=C (alkene) | ~1640 | Medium |

| C-O (ester) | ~1100-1250 | Strong |

| C-H (sp² and sp³) | ~2850-3100 | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3-4 s. Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 125 MHz. Use proton decoupling to simplify the spectrum. A 30° pulse width and a relaxation delay of 2.0 s are commonly used.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Use standard gradient-selected COSY pulse sequences.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular backbone.

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range of 10-200 amu.

Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire and average 16-32 scans to improve the signal-to-noise ratio.

Visualization of Elucidation Workflow

The logical process for the structural elucidation of this compound can be visualized as a workflow diagram.

Caption: Logical workflow for the structural elucidation of this compound.

References

Methodological & Application

5-Methyl-2(5H)-furanone: A Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methyl-2(5H)-furanone, a member of the butenolide family of unsaturated lactones, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive α,β-unsaturated carbonyl system and a chiral center at the C5 position, make it an attractive precursor for the synthesis of a diverse array of complex molecules, including natural products and biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in two key transformations: diastereoselective Michael additions and Diels-Alder reactions.

Application 1: Diastereoselective Michael Addition for the Synthesis of cis-4-Thio-5-methyl-dihydrofuran-2-ones

The conjugated system in this compound readily undergoes Michael addition with various nucleophiles. The addition of thiols, for instance, provides a straightforward route to valuable 4-thio-substituted γ-butyrolactones. The inherent chirality at the C5 position can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of products.

Logical Workflow for Michael Addition:

Caption: Workflow for the diastereoselective Michael addition of thiols to this compound.

Experimental Protocol: General Procedure for the Diastereoselective Michael Addition of Thiols

This protocol describes a general method for the conjugate addition of various thiols to this compound, leading to the formation of cis-4-thio-5-methyl-dihydrofuran-2-ones with high diastereoselectivity.

Materials:

-

This compound

-

Appropriate thiol (e.g., thiophenol, benzyl mercaptan, etc.)

-

Base (e.g., triethylamine (Et3N), DBU, etc.)

-

Anhydrous solvent (e.g., dichloromethane (CH2Cl2), tetrahydrofuran (THF), etc.)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 mmol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the base (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the aqueous layer with the reaction solvent (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure cis-4-thio-5-methyl-dihydrofuran-2-one.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data for Michael Addition

| Entry | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Thiophenol | Et3N | CH2Cl2 | 4 | 85 | >95:5 |

| 2 | Benzyl mercaptan | DBU | THF | 6 | 82 | >95:5 |

| 3 | 4-Methylthiophenol | Et3N | CH2Cl2 | 5 | 88 | >95:5 |

| 4 | Ethanethiol | DBU | THF | 8 | 75 | >95:5 |

Table 1: Summary of quantitative data for the diastereoselective Michael addition of various thiols to this compound. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.

Application 2: Diels-Alder Reaction for the Construction of Bicyclic Lactones

The electron-deficient double bond in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of complex bicyclic lactone frameworks, which are prevalent in many natural products.

Logical Workflow for Diels-Alder Reaction:

Caption: Workflow for the Diels-Alder reaction of this compound with a diene.

Experimental Protocol: General Procedure for the Diels-Alder Reaction